Ethyl 6-amino-5-bromopicolinate

Description

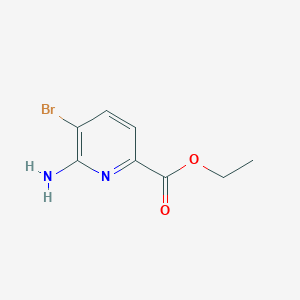

Ethyl 6-amino-5-bromopicolinate is a brominated and aminated pyridine derivative with a carboxylate ester functional group. The compound features a pyridine ring substituted with an amino group at position 6, a bromine atom at position 5, and an ethyl ester at position 2. This substitution pattern likely influences its electronic properties, solubility, and reactivity in further transformations, such as nucleophilic substitution or coupling reactions .

Properties

Molecular Formula |

C8H9BrN2O2 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

ethyl 6-amino-5-bromopyridine-2-carboxylate |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)6-4-3-5(9)7(10)11-6/h3-4H,2H2,1H3,(H2,10,11) |

InChI Key |

KCVNGVKRMFISNG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=C(C=C1)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-amino-5-bromopicolinate can be synthesized through a multi-step process. One common method involves the monolithiation of 2,6-dibromopyridine, followed by a reaction with ethyl formate and subsequent reaction with iodine in ethanol. This three-step procedure yields the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-bromopicolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the compound’s properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

Substitution Reactions: Products vary depending on the nucleophile used. For example, substitution with an amine can yield an amino derivative.

Oxidation and Reduction: Oxidation can lead to the formation of nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 6-amino-5-bromopicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-amino-5-bromopicolinate involves its interaction with molecular targets such as lanthanide metal ions. It acts as a ligand, binding to these ions and potentially inhibiting the production of proinflammatory cytokines and reactive oxygen species. This inhibition may lead to neuroprotective effects, reducing oxidative damage in brain cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between Ethyl 6-amino-5-bromopicolinate and its closest analogs:

*Estimated based on analogous structures.

Key Findings:

Substituent Position and Reactivity: Bromine at position 5 (meta to the ester group) in this compound likely facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. In contrast, Ethyl 5-bromo-6-chloropicolinate (chlorine at position 6) may favor SNAr reactions due to increased electrophilicity . Methyl 6-amino-4-bromopicolinate (bromine at position 4) exhibits reduced similarity (0.87) to this compound, underscoring the critical role of substitution patterns in reactivity .

Ester Group Effects: Ethyl esters (e.g., this compound) generally offer higher lipophilicity and slower hydrolysis rates compared to methyl esters (e.g., Mthis compound), which may enhance bioavailability in drug design .

Amino vs. Conversely, chloro or bromo substituents (e.g., in Ethyl 5-bromo-6-chloropicolinate) create electron-deficient rings suitable for electrophilic substitutions .

Biological Activity

Ethyl 6-amino-5-bromopicolinate is a chemical compound that has garnered attention for its biological activity, particularly in the realms of pharmacology and medicinal chemistry. This article delves into the compound's mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, including:

- Ethyl ester group

- Bromine atom at the fifth position

- Amino group at the sixth position of the picolinate core

The molecular formula is with a molecular weight of approximately 245.07 g/mol. The presence of these functional groups influences its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism. As a substrate and inhibitor for certain cytochrome P450 isoforms, this compound can significantly affect drug pharmacokinetics and dynamics in vivo.

Interaction with Enzymes

- Cytochrome P450 Inhibition : this compound has been shown to inhibit specific cytochrome P450 enzymes, which may lead to altered metabolism of co-administered drugs. This inhibition could result in increased plasma concentrations of these drugs, raising the potential for adverse effects.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of brominated picolinates possess antimicrobial properties, indicating potential use in treating infections.

- Anticancer Activity : Similar compounds have been investigated for their anticancer properties. For instance, studies have shown that related structures can inhibit cancer cell proliferation in vitro and in vivo, suggesting that this compound may also exhibit such effects .

Table 1: Summary of Biological Activities

Case Study: Anticancer Evaluation

In a study evaluating the anticancer activity of similar compounds, this compound was tested against several cancer cell lines. The results indicated significant inhibition of cell growth at certain concentrations, highlighting its potential as an anticancer agent. The study utilized both in vitro assays and in vivo models to assess efficacy and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.